![molecular formula C12H23NO2S B7567839 N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used to study the mechanisms of action of cannabinoids, as well as their potential therapeutic applications.
Wirkmechanismus
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the modulation of ion channels and the release of neurotransmitters such as dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is associated with reward and addiction. It has also been shown to modulate synaptic plasticity in the hippocampus, which is involved in learning and memory. N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been shown to have analgesic and anti-inflammatory effects, and has been studied as a potential treatment for chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for the study of the specific effects of cannabinoid receptor activation. It is also stable and easy to synthesize, which makes it a convenient tool for researchers. However, N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has some limitations. It has a high affinity for the CB1 receptor, which can lead to receptor desensitization and downregulation. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine. One area of interest is the study of its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Another area of interest is the study of its effects on the endocannabinoid system, which is involved in a wide range of physiological processes. Additionally, there is interest in developing new synthetic cannabinoids that are more selective and have fewer side effects than N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine.
Synthesemethoden
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine was first synthesized in the 1980s by the pharmaceutical company Pfizer. The synthesis involves the condensation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 3-thionocycloheptanone, followed by reduction and alkylation to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been used extensively in scientific research to study the mechanisms of action of cannabinoids. It has been shown to be a potent agonist of the CB1 receptor, with a binding affinity similar to that of THC, the main psychoactive component of cannabis. N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine has been used to study the effects of cannabinoids on neurotransmitter release, synaptic plasticity, and gene expression.
Eigenschaften
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c14-16(15)8-7-11(10-16)9-13-12-5-3-1-2-4-6-12/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQHRRQOPCTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


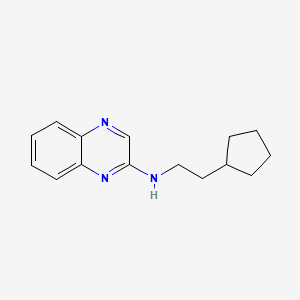
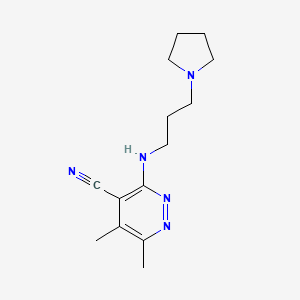
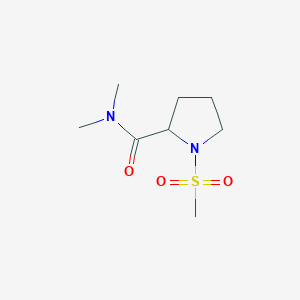
![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
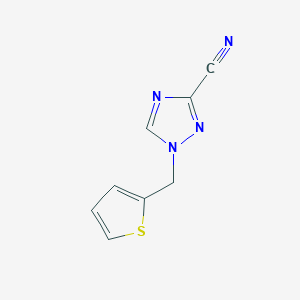
![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
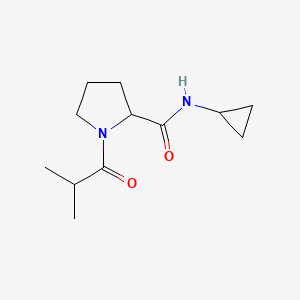

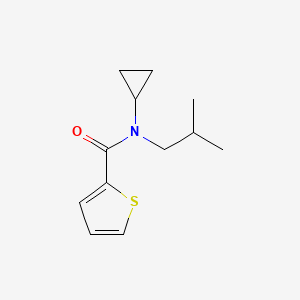
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)